![molecular formula C5H3NOS2 B13938987 Thieno[3,2-D]thiazol-2(1H)-one CAS No. 70839-94-0](/img/structure/B13938987.png)
Thieno[3,2-D]thiazol-2(1H)-one
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Overview
Description
Thieno[3,2-D]thiazol-2(1H)-one is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-D]thiazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxime acetates with isothiocyanates in the presence of sulfur and a base such as potassium thiocyanate and lithium carbonate. The reaction is carried out in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-D]thiazol-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound and its derivatives have shown promising activities against various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of Thieno[3,2-D]thiazol-2(1H)-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Thieno[3,2-D]thiazol-2(1H)-one can be compared with other similar heterocyclic compounds, such as:
Thiazole: A simpler structure with a single thiazole ring, known for its presence in various natural products and pharmaceuticals.
Thiophene: A five-membered ring containing sulfur, widely used in organic electronics and materials science.
Thieno[3,4-b]thiophene: Another fused ring system with applications in organic electronics due to its favorable electronic properties.
The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
CAS No. |
70839-94-0 |
---|---|
Molecular Formula |
C5H3NOS2 |
Molecular Weight |
157.2 g/mol |
IUPAC Name |
1H-thieno[3,2-d][1,3]thiazol-2-one |
InChI |
InChI=1S/C5H3NOS2/c7-5-6-3-1-2-8-4(3)9-5/h1-2H,(H,6,7) |
InChI Key |
PRQBRIFUHJGLPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC(=O)S2 |
Origin of Product |
United States |
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